molecular formula C10H14Cl3N B6319730 [(2,4-Dichlorophenyl)methyl](propyl)amine hydrochloride CAS No. 90389-09-6

[(2,4-Dichlorophenyl)methyl](propyl)amine hydrochloride

Cat. No.: B6319730
CAS No.: 90389-09-6
M. Wt: 254.6 g/mol
InChI Key: KEEOZMDOWAZQFM-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14Cl3N It is a hydrochloride salt of (2,4-Dichlorophenyl)methylamine, which is characterized by the presence of two chlorine atoms on the benzene ring and a propylamine group attached to the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of propylamine displaces the chloride ion on the benzyl chloride.

  • Step 1: Preparation of 2,4-Dichlorobenzyl Chloride

    • React 2,4-dichlorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride to obtain 2,4-dichlorobenzyl chloride.
  • Step 2: Nucleophilic Substitution Reaction

    • Mix 2,4-dichlorobenzyl chloride with propylamine in the presence of sodium hydroxide.
    • Heat the reaction mixture to reflux for several hours.
    • Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane.
    • Purify the product by recrystallization to obtain (2,4-Dichlorophenyl)methylamine.
  • Step 3: Formation of Hydrochloride Salt

    • Dissolve (2,4-Dichlorophenyl)methylamine in anhydrous ethanol.
    • Add hydrochloric acid to the solution to precipitate (2,4-Dichlorophenyl)methylamine hydrochloride.
    • Filter and dry the precipitate to obtain the final product.

Industrial Production Methods

Industrial production of (2,4-Dichlorophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms on the benzene ring are replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or sodium methoxide in an organic solvent.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amine.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)methylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

(2,4-Dichlorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    (2,4-Dichlorophenyl)methylamine hydrochloride: Similar structure but with a methyl group instead of a propyl group.

    (2,4-Dichlorophenyl)methylamine hydrochloride: Similar structure but with an ethyl group instead of a propyl group.

    (2,4-Dichlorophenyl)methylamine hydrochloride: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of (2,4-Dichlorophenyl)methylamine hydrochloride lies in its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)6-10(8)12;/h3-4,6,13H,2,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEOZMDOWAZQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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